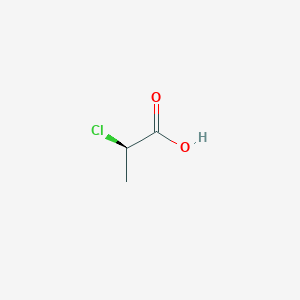

(R)-(+)-2-Chloropropionic acid

Vue d'ensemble

Description

Torisel, connu sous son nom chimique temsirolimus, est un médicament intraveineux principalement utilisé pour le traitement du carcinome rénal avancé et du lymphome à cellules du manteau récidivant ou réfractaire . Il s'agit d'un inhibiteur de la cible mammalienne de la rapamycine (mTOR), une protéine qui joue un rôle crucial dans la croissance, la prolifération et la survie des cellules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le temsirolimus est synthétisé à partir du sirolimus, un composé macrolide. La synthèse implique l'estérification du sirolimus avec l'acide 2,2-diméthylpropanoïque. La réaction est généralement effectuée en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .

Méthodes de production industrielle

Dans les milieux industriels, le temsirolimus est produit par un processus de synthèse en plusieurs étapes qui garantit une pureté et un rendement élevés. Le processus implique un contrôle minutieux des conditions de réaction, notamment la température, le pH et le choix du solvant, afin d'optimiser la réaction d'estérification et les étapes de purification ultérieures .

Analyse Des Réactions Chimiques

Types de réactions

Le temsirolimus subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le temsirolimus peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de temsirolimus.

Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les nucléophiles dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du temsirolimus, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .

Applications de la recherche scientifique

Le temsirolimus a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la mTOR et ses effets sur les processus cellulaires.

Biologie : Les chercheurs utilisent le temsirolimus pour étudier le rôle de la mTOR dans la croissance, la prolifération et la survie des cellules.

Mécanisme d'action

Le temsirolimus exerce ses effets en se liant à une protéine intracellulaire appelée FKBP-12. Ce complexe protéine-médicament inhibe l'activité de la mTOR, qui contrôle la division et la croissance cellulaires . En inhibant la mTOR, le temsirolimus induit l'arrêt du cycle cellulaire en phase G1 et réduit la synthèse du facteur de croissance endothélial vasculaire (VEGF), inhibant ainsi l'angiogenèse tumorale .

Applications De Recherche Scientifique

Synthesis and Preparation

(R)-(+)-2-Chloropropionic acid can be synthesized through various methods, including:

- Chemical Resolution : Utilizing optically active reagents to separate enantiomers.

- Enzymatic Methods : Employing enzymes like porcine pancreatic lipase for selective hydrolysis of racemic mixtures .

- Asymmetric Synthesis : Direct synthesis from prochiral substrates .

Applications in Synthesis

This compound serves as a critical intermediate in the synthesis of several important compounds:

Thiolactic Acid

- Usage : A key intermediate for preparing oxathiolanones, which are important in pharmaceutical applications.

- Synthesis Pathway : Reacts with pivalaldehyde to yield 2(R),5(S)-oxathiolanones .

(R)-2-Chloropropionyl Chloride

- Usage : Utilized in synthesizing (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives, which may act as phosphodiesterase inhibitors.

- Importance : Potential therapeutic applications in treating various diseases .

Chloropropionamide Derivatives

- Usage : These derivatives are known to inhibit protein disulfide isomerase (PDI), making them relevant in cancer research and treatment strategies .

Agrochemical Applications

This compound is also pivotal in the agricultural sector, particularly in the development of herbicides:

- Herbicides Production : It acts as a building block for various herbicides that enhance crop protection and agricultural productivity. Its derivatives are utilized in synthesizing aryloxy propionic acid class herbicides, which are known for their low toxicity and high efficiency .

Case Study 1: Herbicide Development

A study demonstrated the synthesis of an aryloxy propionic acid herbicide using this compound as a starting material. The resulting herbicide showed effective weed control with minimal environmental impact, highlighting the compound's significance in sustainable agriculture.

Case Study 2: Pharmaceutical Intermediates

Research involving this compound led to the development of novel PDI inhibitors. These compounds exhibited promising results in preclinical trials for cancer therapy, showcasing the compound's versatility in medicinal chemistry.

Mécanisme D'action

Temsirolimus exerts its effects by binding to an intracellular protein called FKBP-12. This protein-drug complex inhibits the activity of mTOR, which controls cell division and growth . By inhibiting mTOR, temsirolimus induces cell cycle arrest in the G1 phase and reduces the synthesis of vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis .

Comparaison Avec Des Composés Similaires

Composés similaires

Sirolimus : Le composé parent du temsirolimus, également un inhibiteur de la mTOR.

Evérolimus : Un autre dérivé du sirolimus ayant une activité inhibitrice de la mTOR similaire.

Ridaforolimus : Un inhibiteur non pro-médicament de la mTOR ayant des applications similaires dans le traitement du cancer.

Unicité

Le temsirolimus est unique en raison de son estérification spécifique avec l'acide 2,2-diméthylpropanoïque, qui améliore sa solubilité et ses propriétés pharmacocinétiques par rapport au sirolimus . De plus, le temsirolimus a montré une efficacité significative dans les essais cliniques pour le carcinome rénal avancé et le lymphome à cellules du manteau, ce qui en fait un agent thérapeutique précieux .

Activité Biologique

(R)-(+)-2-Chloropropionic acid, a chiral compound with the molecular formula CHClO, has garnered attention in various fields, including medicinal chemistry and agriculture. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential applications.

- Molecular Weight : 108.52 g/mol

- Boiling Point : 185 °C

- Melting Point : -12 °C

- Density : 1.26 g/mL at 20 °C

- CAS Number : 7474-05-7

Pharmacological Properties

-

Antimicrobial Activity :

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In particular, studies have shown effectiveness against Gram-positive bacteria due to its ability to disrupt cell wall synthesis. -

Herbicidal Properties :

This compound has been utilized in the synthesis of herbicides. Its structural similarity to natural amino acids allows it to interfere with plant metabolic pathways, leading to herbicidal effects. The mechanism involves the inhibition of key enzymes in the biosynthesis of essential amino acids. -

Chiral Pharmaceutical Intermediate :

This compound serves as an important intermediate in the synthesis of chiral drugs. The enantiomeric purity is crucial as different enantiomers can exhibit vastly different biological activities. For instance, the (S)-enantiomer has been linked to higher toxicity levels compared to its (R)-counterpart.

Synthesis Methods

The preparation of this compound can be achieved through various methods, including:

- Asymmetric Synthesis : Utilizing enzymes such as lipases for selective hydrolysis of racemic mixtures leads to high optical purity (over 90% enantiomeric excess). This method is environmentally friendly and cost-effective .

- Chemical Synthesis : Traditional chemical methods involve chlorination of propionic acid derivatives followed by purification processes to isolate the desired enantiomer .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting potential for development into a new class of antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Study 2: Herbicidal Activity

In agricultural applications, this compound was tested as a herbicide in controlled environments. Results indicated a reduction in weed biomass by over 70% when applied at concentrations of 100 ppm.

| Application Rate (ppm) | Weed Biomass Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 70 |

| 200 | 85 |

Toxicological Considerations

While this compound shows promise in various applications, its toxicity profile must be considered. The NIOSH occupational exposure banding process categorizes it based on potential health effects, highlighting the need for careful handling and usage in industrial settings .

Propriétés

IUPAC Name |

(2R)-2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28554-00-9, 7474-05-7 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-chloropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60ST8319R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of (R)-(+)-2-Chloropropionic acid in organic synthesis?

A1: this compound serves as a valuable chiral building block in organic synthesis. For instance, it plays a crucial role in synthesizing SK&F 93505 [], a key intermediate for preparing cardiotonic agents. Additionally, it acts as a starting material for creating XaaΨ[CH(2)O]Ala/Gly pseudodipeptides, which are important in peptide drug design [].

Q2: How is the enantiomeric separation of 2-chloropropionic acid achieved?

A2: Several methods have been explored for the resolution of this compound from its racemic mixture. One approach involves using optically active α-naphthylethylamine as a resolving agent []. Another method utilizes the enzymatic selectivity of porcine pancreatic lipase to selectively hydrolyze the (S)-enantiomer of 2-chloropropionic acid esters, leaving the (R)-enantiomer largely untouched [, ].

Q3: Can you explain the concept of bichiral ester hydrolysis in the context of this compound?

A3: Research has shown that using (R)-2-chloropropionic acid to create an ester with a racemic alcohol, followed by hydrolysis catalyzed by Candida cylindracea lipase, leads to enhanced enantiomeric resolution of the alcohol compared to using the (S)-enantiomer of the acid []. This highlights how chirality in both the acid and alcohol portions of the ester can influence the enzyme's selectivity and amplify enantiomeric resolution.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Vibrational circular dichroism (VCD) spectroscopy is a powerful tool for analyzing the structure of this compound []. This technique is particularly sensitive to the absolute configuration of chiral molecules and can differentiate between the (R)- and (S)-enantiomers. Studies have used VCD to analyze the monomeric, dimeric, and complexed forms of 2-chloropropionic acid, revealing how hydrogen bonding influences its spectral features.

Q5: Have there been studies on the environmental impact of 2-chloropropionic acid?

A5: While the provided research focuses on chemical synthesis and characterization, one study investigates bacteria capable of degrading 2-haloacids, including 2-chloropropionic acid, isolated from the marine sponge Hymeniacidon perlevis []. This suggests potential bioremediation strategies for this class of compounds and highlights the importance of understanding their environmental fate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.